![molecular formula C8H12N2O3 B13495966 4-{[(Prop-2-yn-1-yl)carbamoyl]amino}butanoic acid](/img/structure/B13495966.png)
4-{[(Prop-2-yn-1-yl)carbamoyl]amino}butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. This compound is characterized by its unique structure, which includes a prop-2-yn-1-yl group attached to a carbamoyl amino butanoic acid backbone.
準備方法
The synthesis of 4-{[(Prop-2-yn-1-yl)carbamoyl]amino}butanoic acid involves several steps. One common method includes the esterification of diosgenin at position 3 with 4-oxo-4-(prop-2-yn-1-yloxy)butanoic acid, followed by a click reaction on the terminal alkyne with 3-azidopropan-1-ol N-alkylated dendrons . This results in a prodrug with methyl ester end-groups and a derivative with tert-butyl ester end-groups. Hydrolysis of the tert-butyl ester derivative affords a prodrug with carboxylic acid terminals .
化学反応の分析
4-{[(Prop-2-yn-1-yl)carbamoyl]amino}butanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
This compound has a wide range of scientific research applications. It is used in the synthesis of chemical probes, which are essential for studying biological targets . The compound’s unique structure allows for UV light-induced covalent modification of biological targets, making it valuable in chemical biology experiments .
作用機序
The mechanism of action of 4-{[(Prop-2-yn-1-yl)carbamoyl]amino}butanoic acid involves its ability to covalently modify biological targets through its alkyne tag. When appended to a ligand or pharmacophore through its acid linker, this compound allows for UV light-induced covalent modification of a biological target . This mechanism is particularly useful in the development of photoaffinity probes and other chemical biology tools.
類似化合物との比較
Similar compounds to 4-{[(Prop-2-yn-1-yl)carbamoyl]amino}butanoic acid include 4-oxo-4-(2-propyn-1-yloxy)butanoic acid and 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic acid . These compounds share similar structural features, such as the presence of an alkyne group, but differ in their specific functional groups and applications.
特性
分子式 |
C8H12N2O3 |
|---|---|
分子量 |
184.19 g/mol |
IUPAC名 |
4-(prop-2-ynylcarbamoylamino)butanoic acid |
InChI |
InChI=1S/C8H12N2O3/c1-2-5-9-8(13)10-6-3-4-7(11)12/h1H,3-6H2,(H,11,12)(H2,9,10,13) |
InChIキー |
KVWTUEJZJPGCDB-UHFFFAOYSA-N |
正規SMILES |
C#CCNC(=O)NCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






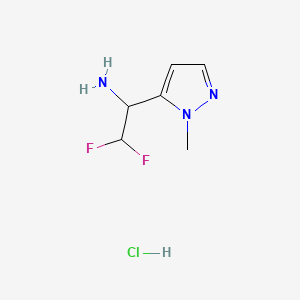
![3-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]propan-1-amine hydrochloride](/img/structure/B13495925.png)
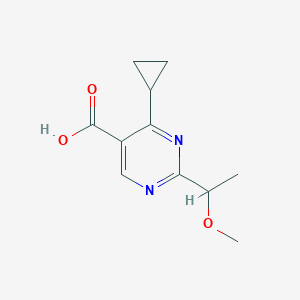
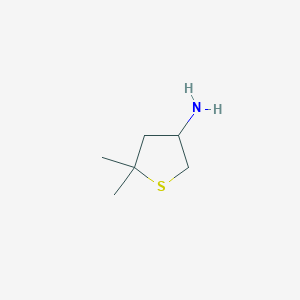
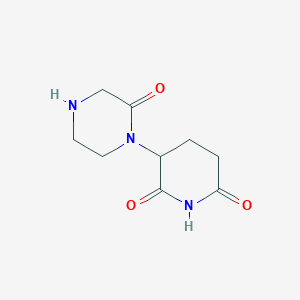
![benzyl 10-amino-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-2-carboxylate](/img/structure/B13495960.png)
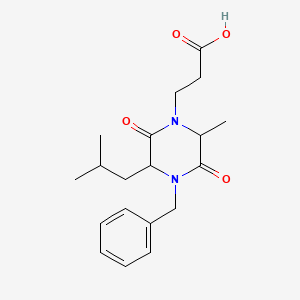
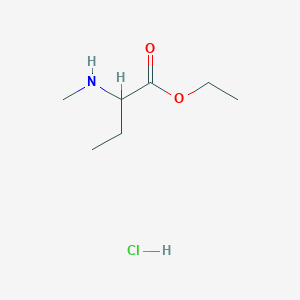

![4-Bromo-1-methoxy-2-[(methoxymethyl)sulfanyl]benzene](/img/structure/B13495987.png)
